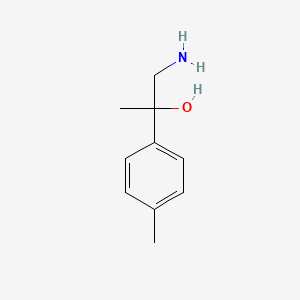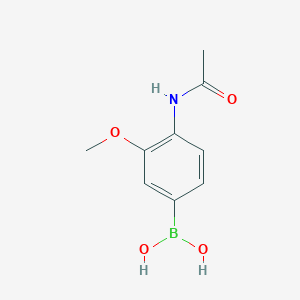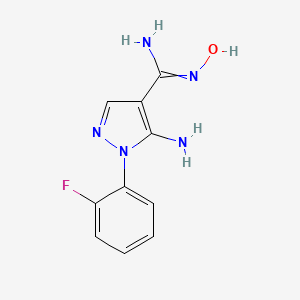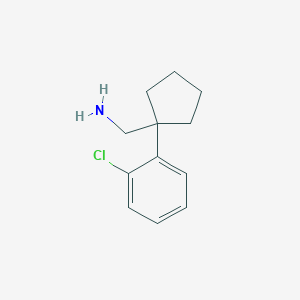![molecular formula C18H22N2S B11742840 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B11742840.png)
1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is an organic compound with the molecular formula C18H22N2S It is a derivative of piperazine, a heterocyclic amine, and features a sulfanyl group attached to a dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine typically involves the reaction of 3,4-dimethylphenyl thiol with 1-chloro-2-nitrobenzene, followed by reduction and cyclization to form the piperazine ring. The reaction conditions often include the use of palladium catalysts and phosphine ligands .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which allows for better control over reaction parameters and scalability. This method can achieve high yields and purity by optimizing temperature, solvent ratios, and reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its antidepressant properties, particularly in the synthesis of vortioxetine.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine, particularly in its role as an antidepressant, involves the modulation of serotonin receptors and inhibition of serotonin reuptake. It acts on multiple serotonin receptors, including 5-HT3, 5-HT7, and 5-HT1D, and inhibits the serotonin transporter (SERT). This multimodal activity leads to enhanced serotonin levels in the central nervous system, contributing to its antidepressant effects .
Comparison with Similar Compounds
- 1-{2-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine
- 1-{2-[(2,3-Dimethylphenyl)sulfanyl]phenyl}piperazine
Comparison: While these compounds share a similar core structure, the position of the dimethyl groups on the phenyl ring can significantly affect their chemical properties and biological activities. 1-{2-[(3,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties .
Properties
Molecular Formula |
C18H22N2S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-[2-(3,4-dimethylphenyl)sulfanylphenyl]piperazine |
InChI |
InChI=1S/C18H22N2S/c1-14-7-8-16(13-15(14)2)21-18-6-4-3-5-17(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 |
InChI Key |
KOCIMJYSVMTYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[4-(dimethylamino)phenyl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11742772.png)
![1-propyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742774.png)

![N-[(2-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11742780.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11742792.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742808.png)

![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one](/img/structure/B11742821.png)

![2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11742830.png)
![2-(Trifluoromethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-11-amine](/img/structure/B11742836.png)
